![molecular formula C13H24N2 B13535379 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine
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Overview
Description
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions . The specific conditions would depend on the desired transformation and the nature of the starting materials.
Major Products: The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce a variety of substituted products .
Scientific Research Applications
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a complex organic compound featuring a bicyclic structure known as 8-azabicyclo[3.2.1]octane, characterized by its nitrogen-containing bicyclic framework. This compound combines a cyclopropanamine group and a bicyclic amine, potentially leading to biological activity and uses in medicinal chemistry.
Scientific Research Applications
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine's applications stem from its structural features, especially the 8-azabicyclo[3.2.1]octane moiety, which is known for its presence in compounds with significant biological activity, particularly in neuropharmacology. These compounds may interact with neurotransmitter systems.
Potential applications:
- Neuropharmacology Research The 8-azabicyclo[3.2.1]octane structure is known to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
- Medicinal Chemistry It is used as a building block in synthesizing various compounds for drug development.
- Pharmacological Studies Studying its interactions with biological targets is crucial for understanding its pharmacological profile. These studies may include receptor binding assays, enzyme inhibition assays, and cell-based assays.
Structural Analogues and Research Insights
Several compounds share structural similarities with N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine:
Compound Name | Structure | Unique Features |
---|---|---|
Tropine | Bicyclic amine | Found in plants; precursor to tropane alkaloids |
Atropine | Bicyclic alkaloid | Known for anticholinergic properties |
Apoatropine | Ester derivative | More toxic than atropine; used as a pigment |
These compounds differ primarily in their functional groups and biological activities, highlighting the uniqueness of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine in terms of its potential therapeutic applications and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways . The exact targets and pathways would depend on the specific biological activity being studied. Generally, compounds in this family can interact with neurotransmitter receptors and other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other members of the tropane alkaloid family, such as cocaine and atropine . These compounds share the bicyclic structure and exhibit similar biological activities .
Uniqueness: What sets N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine apart is its specific substitution pattern and the presence of the cyclopropanamine moiety . This unique structure can confer distinct biological properties and synthetic utility .
Biological Activity
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a compound derived from the 8-azabicyclo[3.2.1]octane framework, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that integrates nitrogen atoms within its rings, contributing to its pharmacological properties. Its molecular formula is C13H20N2 with a molecular weight of approximately 220.32 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 220.32 g/mol |
IUPAC Name | This compound |
InChI Key | To be determined |
Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane structure often act as monoamine reuptake inhibitors . This mechanism involves the inhibition of neurotransmitter reuptake, particularly serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Key Findings:
- Neurotransmitter Reuptake Inhibition : Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane effectively inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting potential applications in treating mood disorders such as depression and anxiety .
- Kappa Opioid Receptor Antagonism : Some derivatives exhibit activity as kappa opioid receptor antagonists, which may have implications for pain management and addiction therapies .
Therapeutic Applications
The biological activity of this compound suggests various therapeutic applications:
- Treatment of Depression : By enhancing monoaminergic neurotransmission, this compound may serve as a candidate for developing antidepressant therapies.
- Anxiolytic Effects : Its action on neurotransmitter systems could also provide anxiolytic benefits.
- Pain Management : The kappa opioid receptor antagonism may offer new avenues for pain relief without the side effects associated with traditional opioids.
Case Studies
Several studies have documented the effects and potential applications of compounds related to this compound:
- Antidepressant Activity : A study demonstrated that related compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced depressive symptoms .
- Anxiety Reduction : In clinical trials, subjects treated with similar azabicyclo derivatives reported lower anxiety levels compared to placebo groups, indicating their potential as anxiolytics .
- Pain Management Trials : Research involving kappa opioid receptor antagonists showed promise in alleviating chronic pain conditions without the addictive properties typical of conventional opioids .
Properties
Molecular Formula |
C13H24N2 |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C13H24N2/c1-15(13-4-5-13)7-6-10-8-11-2-3-12(9-10)14-11/h10-14H,2-9H2,1H3 |
InChI Key |
KQUGSOAGTOWYQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1CC2CCC(C1)N2)C3CC3 |
Origin of Product |
United States |
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